molecular formula C15H16N2O B2707120 (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide CAS No. 478039-49-5

(E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide

Cat. No.: B2707120
CAS No.: 478039-49-5
M. Wt: 240.306
InChI Key: FTMMOHLZZCTORP-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

(E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide has several scientific research applications:

Mechanism of Action

In terms of pharmacokinetics, the properties of a quinoline compound would depend on its specific structure and the presence of any functional groups. Generally, factors such as solubility, stability, and the presence of certain functional groups can influence a compound’s absorption, distribution, metabolism, and excretion (ADME) properties .

The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can influence the activity and stability of a compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide typically involves the reaction of quinoline derivatives with appropriate amides. One common method involves the use of palladium-catalyzed amination reactions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium acetate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve scalable and environmentally friendly procedures. These methods focus on optimizing yield and purity while minimizing waste and energy consumption. Techniques such as continuous flow synthesis and green chemistry principles are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

(E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various alkylated or acylated quinoline compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(E)-N-ethyl-N-methyl-3-quinolin-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-3-17(2)15(18)9-8-12-10-13-6-4-5-7-14(13)16-11-12/h4-11H,3H2,1-2H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMMOHLZZCTORP-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C=CC1=CC2=CC=CC=C2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C)C(=O)/C=C/C1=CC2=CC=CC=C2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.